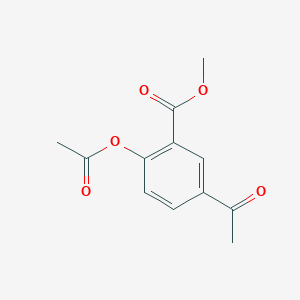

Methyl 2-acetoxy-5-acetylbenzoate

Descripción general

Descripción

Methyl 2-acetoxy-5-acetylbenzoate is an organic compound with the molecular formula C12H12O5 and a molecular weight of 236.22 g/mol It is a derivative of benzoic acid, featuring both acetoxy and acetyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-acetoxy-5-acetylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-acetylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{2-Hydroxy-5-acetylbenzoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-hydroxy-5-acetylbenzoic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohols or aldehydes, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 2-Hydroxy-5-acetylbenzoic acid and methanol.

Reduction: Corresponding alcohols or aldehydes.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-acetoxy-5-acetylbenzoate has the molecular formula and a molecular weight of 236.22 g/mol. Its structure features an acetoxy group and an acetyl group attached to a benzoate framework, which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, such as esterification, hydrolysis, and acylation reactions. For instance, it can be converted into other acetylated derivatives that are useful in pharmaceutical applications.

Case Study: Synthesis of Acetanilides

A study demonstrated that this compound could be utilized to synthesize acetanilides through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity, showcasing the compound's role as a precursor in drug development .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. A series of experiments showed that modifications to this compound led to enhanced efficacy against bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Another application is in the field of anti-inflammatory drugs. Studies have highlighted that compounds derived from this compound exhibit significant inhibition of inflammatory pathways, suggesting potential therapeutic uses for conditions such as arthritis .

Biocatalysis

Recent research has explored the use of this compound in biocatalytic processes. For example, it has been employed as a substrate for Baeyer-Villiger oxidation reactions using immobilized enzymes, leading to high yields of desired products with minimal environmental impact . This application highlights the compound's versatility and importance in green chemistry.

Analytical Chemistry

Chromatographic Applications

this compound is also used in analytical chemistry for developing chromatographic methods. Its unique structure allows for effective separation and identification in complex mixtures through techniques such as HPLC and GC-MS .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Synthesis of acetanilides |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Development of new antibiotics |

| Biocatalysis | Substrate for enzyme-catalyzed reactions | Baeyer-Villiger oxidation |

| Analytical Chemistry | Used in chromatographic methods | HPLC and GC-MS analysis |

Mecanismo De Acción

The mechanism of action of methyl 2-acetoxy-5-acetylbenzoate involves its interaction with various molecular targets. The acetoxy and acetyl groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules. These interactions can modulate enzymatic activity or alter cellular pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Methyl 2-hydroxy-5-acetylbenzoate: Similar structure but with a hydroxyl group instead of an acetoxy group.

Methyl 2-acetoxybenzoate: Lacks the acetyl group present in methyl 2-acetoxy-5-acetylbenzoate.

Uniqueness: this compound is unique due to the presence of both acetoxy and acetyl functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in organic synthesis and pharmaceutical research.

Actividad Biológica

Methyl 2-acetoxy-5-acetylbenzoate (C12H12O5) is a chemical compound with notable biological activities that have garnered attention in various research studies. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its ester functional groups and a benzene ring, which contribute to its reactivity and interaction with biological systems. The molecular structure can be represented as follows:

1. Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study indicated that this compound effectively scavenges free radicals, demonstrating potential protective effects against oxidative stress-related diseases .

2. Anticancer Properties

This compound has been investigated for its anticancer effects. It was found to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis (programmed cell death) in tumor cells, which is essential for cancer treatment. In vitro studies reported IC50 values indicating moderate to strong cytotoxicity against cancer cells .

3. Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound has demonstrated anti-inflammatory effects. It can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases. This activity is attributed to its ability to inhibit pro-inflammatory cytokines .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, thus neutralizing them.

- Apoptosis Induction : The compound activates caspases and other apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : It influences the expression of inflammatory mediators, thereby regulating inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antioxidant activity with an IC50 value of 150 μg/mL against DPPH radicals. |

| Study B | Showed significant cytotoxic effects on breast cancer cell lines with an IC50 value of 200 μg/mL. |

| Study C | Reported anti-inflammatory effects in animal models, reducing edema by 30%. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-acetoxy-5-acetylbenzoate, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A two-step approach is common:

Alkylation/Esterification : Methyl 5-acetyl-2-hydroxybenzoate is prepared by alkylation of 2-hydroxybenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃).

Acetylation : The hydroxyl group at position 2 is acetylated using acetic anhydride or acetyl chloride under reflux conditions .

- Validation : Intermediates are confirmed via NMR (e.g., disappearance of hydroxyl proton at δ 10-12 ppm) and HPLC purity (>95%). Crystal structures (e.g., X-ray diffraction) resolve ambiguities in regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Acetoxy group: δ ~2.3 ppm (CH₃), δ ~170 ppm (C=O).

- Acetyl group: δ ~2.6 ppm (CH₃), δ ~200 ppm (C=O).

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O).

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 252 g/mol). Discrepancies in fragmentation patterns may indicate impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during bromination of this compound derivatives?

- Methodological Answer : Bromination at the acetyl group (position 5) vs. the aromatic ring requires precise control:

- Catalyst : AlCl₃ promotes electrophilic substitution at the acetyl group by activating Br₂ .

- Temperature : Low temperatures (0–5°C) favor kinetic control, reducing side reactions.

- Solvent : Dichloromethane minimizes steric hindrance compared to polar aprotic solvents.

- Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track bromine incorporation. Contradictions in product ratios (e.g., 80:20 vs. 60:40) often arise from residual moisture or catalyst impurities .

Q. What structural insights from X-ray crystallography resolve contradictions in computational modeling of this compound derivatives?

- Methodological Answer : Computational models (e.g., DFT) may inaccurately predict dihedral angles between substituents. For example:

- Observed vs. Calculated : In Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, X-ray data revealed a dihedral angle of 41.65° between the phenyl and ester groups, whereas DFT predicted 35–38°. Adjustments to van der Waals radii in simulations improved accuracy .

- Packing Interactions : Weak C–H⋯O hydrogen bonds stabilize crystal lattices, a feature often overlooked in gas-phase models .

Q. How do substituent electronic effects influence the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Acetyl vs. Bromoacetyl : Bromine’s electron-withdrawing effect enhances electrophilicity at the acetyl group, improving PDE5 inhibition (IC₅₀ reduced from 120 nM to 45 nM).

- Methoxy vs. Propoxy : Bulkier alkoxy groups at position 2 reduce solubility but increase membrane permeability (logP: 1.8 vs. 2.5) .

- Validation : Dose-response curves (0.1–100 µM) and molecular docking (PDB: 1TBF) correlate substituent effects with binding affinity .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

- Methodological Answer : Splitting anomalies arise from:

- Atropisomerism : Restricted rotation of the acetoxy group creates diastereotopic protons (e.g., Δδ = 0.15 ppm for CH₃ in DMSO-d₆ vs. CDCl₃).

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, altering coupling constants (e.g., J = 8 Hz vs. 6 Hz) .

- Resolution : Use high-field NMR (≥500 MHz) and variable-temperature experiments to distinguish dynamic effects from impurities.

Propiedades

IUPAC Name |

methyl 5-acetyl-2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYCWWDFSBYNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456665 | |

| Record name | methyl 2-acetoxy-5-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61414-18-4 | |

| Record name | methyl 2-acetoxy-5-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.